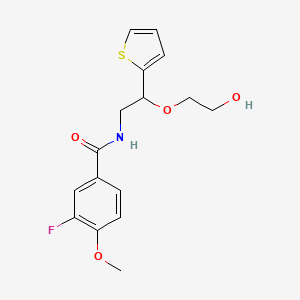

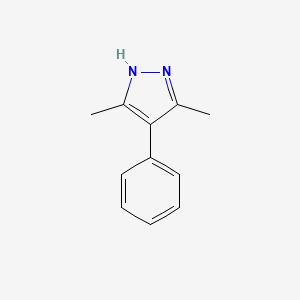

![molecular formula C18H15N3O2S B2531679 6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione CAS No. 875658-96-1](/img/structure/B2531679.png)

6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione” is a type of pyrano[2,3-d]pyrimidine . Pyrano[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . At room temperature in aqueous ethanol, photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Molecular Structure Analysis

The molecular structure of pyrimidine-2-thiones heterocyclic compounds, which includes “6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione”, can be investigated using computational tools . These tools can identify their molecular and electronic behavior .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed through the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using computational spectroscopic analytical items (IR, NMR, and UV–Vis) which were calculated using the more popular DFT methods .Scientific Research Applications

Anticancer Activity

Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as novel inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Antimicrobial Activity

The pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial applications . Pyrimidine-based compounds can be designed to target specific microbial pathogens.

Antimalarial Activity

Pyrimidine-based compounds have also been used in the development of antimalarial drugs . They can be designed to inhibit the growth of Plasmodium parasites, which cause malaria.

Antiviral Activity

Compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines could lead to the development of potent antiviral therapeutics.

Anti-Inflammatory Activity

Pyrano[2,3-d]pyrimidine scaffolds have been synthesized for their potential anti-inflammatory activities . These compounds can be designed to inhibit the production of pro-inflammatory cytokines.

Antioxidant Activity

Pyrimidine-based compounds have been used for their antioxidant applications . They can be designed to neutralize harmful free radicals in the body.

Future Directions

The future directions for this compound could involve expanding the use of a non-metallic organic dye that is both affordable and readily available . This research looks towards expanding the use of a non-metallic organic dye that is both affordable and readily available . Because of its good yields, energy-effectiveness, high atom economy, time-saving qualities of the reaction, and operational simplicity, Na2 eosin Y is photochemically produced with the least amount of a catalyst . As a result, various ecological and sustainable chemical properties are met .

Mechanism of Action

Target of Action

Compounds with similar pyrano[2,3-d]pyrimidine scaffolds have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) . PARP-1 is a highly conserved DNA-binding protein involved in DNA repair damage .

Mode of Action

It can be inferred from related compounds that it may interact with the amino acids present in the active site of the target enzyme . The presence of a pyrano[2,3-d]pyrimidine scaffold is important for these interactions .

Biochemical Pathways

If we consider its potential inhibition of parp-1, it could affect the dna base excision repair (ber) and dna single-strand break (ssb) repair pathways . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds with similar scaffolds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

If it acts as a parp-1 inhibitor, it could compromise the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death .

properties

IUPAC Name |

11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-10-15-13(12(9-22)8-19-10)7-14-17(23-15)20-16(21-18(14)24)11-5-3-2-4-6-11/h2-6,8,22H,7,9H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMZMGSLRZYBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Hydroxymethyl)-9-methyl-2-phenyl-1,5-dihydropyrido[1,2]pyrano[4,5-b]pyrimidine-4-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

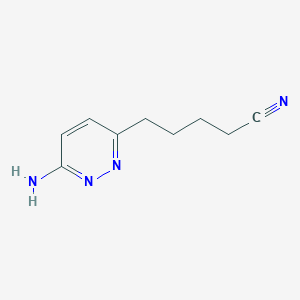

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)

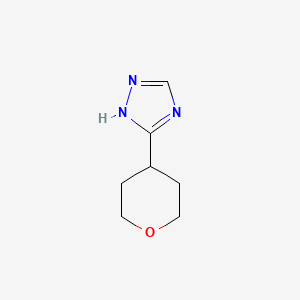

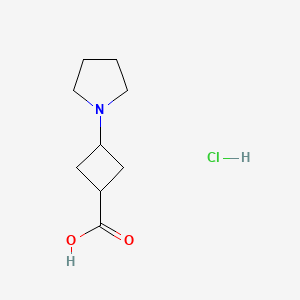

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)

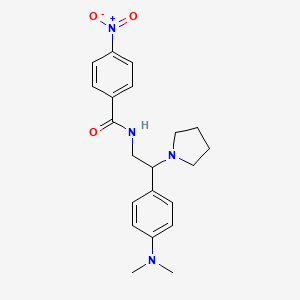

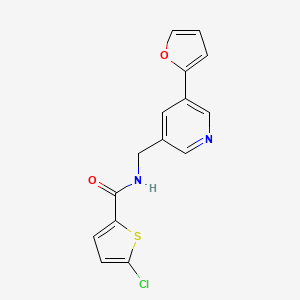

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2531606.png)

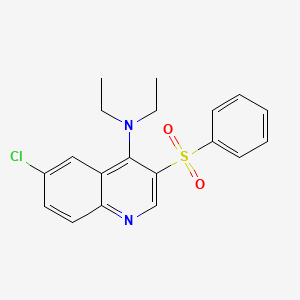

![3-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2531614.png)

![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)